

# Cellular Targets of OK-1035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UPF-1035 |           |
| Cat. No.:            | B030491  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from published research to support further investigation and drug development efforts.

# Primary Cellular Target: DNA-Dependent Protein Kinase (DNA-PK)

The principal cellular target of OK-1035 is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase crucial for the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[1][2] OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been demonstrated to be a potent and selective inhibitor of this enzyme.[1][2]

#### **Mechanism of Action**

Kinetic studies have revealed that OK-1035 inhibits DNA-PK activity in an ATP-competitive manner.[1][2] This suggests that OK-1035 binds to the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of its downstream substrates.

# **Quantitative Data: Inhibitory Potency and Selectivity**



The inhibitory potency of OK-1035 against DNA-PK has been reported with some variability in the literature. A summary of the available data is presented in the table below.

| Parameter                        | Value                                                                         | Reference |
|----------------------------------|-------------------------------------------------------------------------------|-----------|
| IC50 for DNA-PK                  | 8 μΜ                                                                          | [1][2]    |
| IC50 for DNA-PK (later reported) | 100 μΜ                                                                        | [3]       |
| Selectivity                      | >50-fold lower IC50 for DNA-<br>PK compared to seven other<br>protein kinases | [1][2]    |

It is noteworthy that while OK-1035 demonstrates significant selectivity for DNA-PK over at least seven other protein kinases, its activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATM and ATR, was not initially tested.[3] Subsequent observations that OK-1035 suppressed the accumulation of p53 and the induction of p21 in response to adriamycin treatment suggest potential off-target effects on these related kinases.[3]

## **Downstream Effects and Signaling Pathways**

By inhibiting DNA-PK, OK-1035 disrupts the DNA damage response, primarily the NHEJ pathway. This pathway is critical for repairing DNA double-strand breaks, and its inhibition can lead to genomic instability and cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

#### **Inhibition of p53 Phosphorylation**

OK-1035 has been shown to inhibit the phosphorylation of the tumor suppressor protein p53 by DNA-PK.[1][2] p53 is a key substrate of DNA-PK in the DNA damage response, and its phosphorylation is a critical step in its activation, leading to cell cycle arrest or apoptosis.

### The DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and indicates the point of inhibition by OK-1035.





Click to download full resolution via product page

OK-1035 inhibits DNA-PKcs in the NHEJ pathway.

## **Experimental Protocols**

Detailed experimental protocols for the initial characterization of OK-1035 are not available in the public domain abstracts. However, based on the published information, the key experiments likely involved the following methodologies.

# In Vitro Kinase Assay (Probable Method)

A likely workflow for determining the IC50 of OK-1035 against DNA-PK is depicted below.





Click to download full resolution via product page

Probable workflow for in vitro kinase assay.



The assay would likely involve incubating purified DNA-PK with a specific peptide substrate, radiolabeled ATP ([y-32P]ATP), and a DNA activator in the presence of varying concentrations of OK-1035. The level of phosphorylation of the substrate would then be quantified to determine the inhibitory concentration.

## **Cell-Based Assays**

To assess the effect of OK-1035 on the phosphorylation of cellular substrates like p53, Western blotting would be the standard method. Cells would be treated with a DNA damaging agent to activate DNA-PK, with and without OK-1035. Cell lysates would then be subjected to SDS-PAGE and immunoblotted with antibodies specific for total and phosphorylated p53.

#### Conclusion

OK-1035 is a selective, ATP-competitive inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. By inhibiting DNA-PK, OK-1035 can block the phosphorylation of downstream targets such as p53, potentially leading to increased sensitivity of cancer cells to DNA damaging agents. The discrepancy in the reported IC50 values and the potential for off-target effects on other PIKK family kinases warrant further investigation to fully characterize the pharmacological profile of this compound. This guide provides a foundational understanding of the cellular targets of OK-1035 for researchers and drug developers in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. OK-1035, a selective inhibitor of DNA-dependent protein kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Cellular Targets of OK-1035: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030491#cellular-targets-of-ok-1035]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com